

# Structural isomers of octane and their distinguishing features

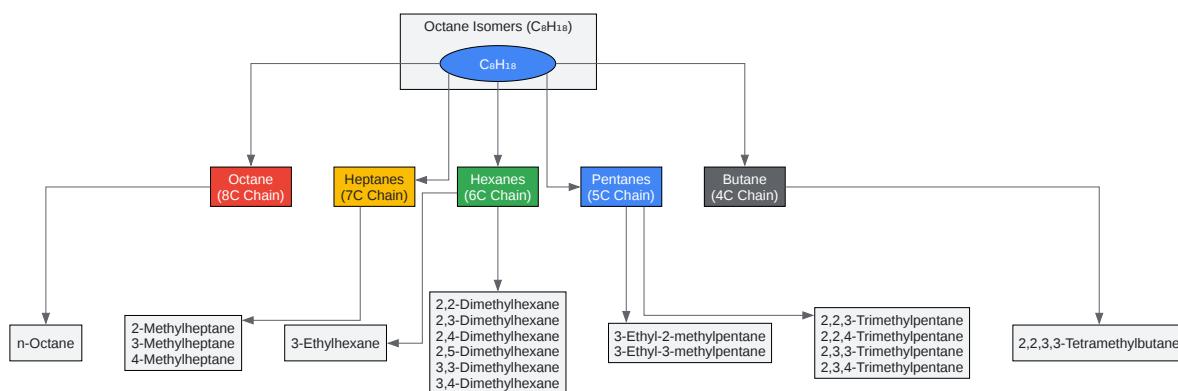
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Ethyl-2,2-dimethylpentane*

Cat. No.: *B097798*

[Get Quote](#)


## A Comprehensive Guide to the Structural Isomers of Octane

Octane ( $C_8H_{18}$ ) is an alkane hydrocarbon that exists as 18 distinct structural isomers.<sup>[1]</sup> Structural isomers share the same molecular formula but differ in the arrangement and bonding of their constituent atoms. These differences in molecular architecture give rise to unique physical and chemical properties, making the study of these isomers crucial for applications ranging from fuel science to synthetic chemistry.

The primary distinguishing features among octane isomers are rooted in the degree of branching in their carbon skeletons. Generally, increased branching leads to a more compact, spherical molecular shape. This affects the strength of the intermolecular van der Waals forces, which in turn influences physical properties like boiling point and melting point.<sup>[2]</sup> Linear, or straight-chain, alkanes have the largest surface area, leading to stronger intermolecular forces and consequently higher boiling points compared to their branched counterparts.<sup>[2]</sup> Conversely, highly branched, symmetrical isomers tend to pack more efficiently into a crystal lattice, often resulting in higher melting points.<sup>[2]</sup>

## Isomer Classification

The 18 structural isomers of octane can be systematically classified based on the length of the longest continuous carbon chain in their structure. This classification provides a clear logical relationship among the isomers, grouping them into derivatives of butane, pentane, hexane, heptane, and the straight-chain octane itself.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of the 18 structural isomers of octane.

## Comparison of Physical Properties

The following table summarizes key physical properties for the structural isomers of octane. Note that values can vary slightly between sources due to different experimental conditions. The general trend of decreasing boiling point with increased branching is evident.

| No. | IUPAC Name                         | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
|-----|------------------------------------|--------------------|--------------------|------------------------|
| 1   | n-Octane                           | 125.7              | -56.8              | 0.703                  |
| 2   | 2-Methylheptane                    | 117.6              | -109.0             | 0.698                  |
| 3   | 3-Methylheptane                    | 118.9              | -120.5             | 0.706                  |
| 4   | 4-Methylheptane                    | 117.7              | -121.2             | 0.704                  |
| 5   | 3-Ethylhexane                      | 118.6              | -118.8             | 0.713                  |
| 6   | 2,2-Dimethylhexane                 | 106.8              | -121.2             | 0.695                  |
| 7   | 2,3-Dimethylhexane                 | 115.6              | -                  | 0.719                  |
| 8   | 2,4-Dimethylhexane                 | 109.4              | -119.1             | 0.700                  |
| 9   | 2,5-Dimethylhexane                 | 109.1              | -91.3              | 0.694                  |
| 10  | 3,3-Dimethylhexane                 | 112.0              | -116.4             | 0.710                  |
| 11  | 3,4-Dimethylhexane                 | 117.7              | -                  | 0.720                  |
| 12  | 3-Ethyl-2-methylpentane            | 115.5              | -                  | 0.726                  |
| 13  | 3-Ethyl-3-methylpentane            | 118.3              | -92.2              | 0.735                  |
| 14  | 2,2,3-Trimethylpentane             | 113.6              | -111.4             | 0.723                  |
| 15  | 2,2,4-Trimethylpentane (Isooctane) | 99.2               | -107.4             | 0.692                  |

|    |                           |       |        |                    |
|----|---------------------------|-------|--------|--------------------|
| 16 | 2,3,3-Trimethylpentane    | 114.8 | -100.7 | 0.726              |
| 17 | 2,3,4-Trimethylpentane    | 113.5 | -109.1 | 0.719              |
| 18 | 2,2,3,3-Tetramethylbutane | 106.3 | 100.7  | 0.690 (solid)<br>e |

(Data compiled from multiple sources. Dashes indicate unavailable data.)

## Experimental Protocols

Accurate determination of physical properties is fundamental to isomer differentiation. Standard laboratory procedures for measuring boiling point, melting point, and density are outlined below.

### Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.

#### Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block)[\[3\]](#)
- Thermometer (-10 to 150°C range)
- Small test tube (fusion tube)
- Capillary tube, sealed at one end
- Heat source (e.g., Bunsen burner or hot plate)[\[4\]](#)
- Stand and clamp

**Procedure:**

- Sample Preparation: Place a few milliliters of the liquid octane isomer into the fusion tube.
- Capillary Insertion: Place the capillary tube (sealed end up) into the fusion tube, ensuring it is submerged in the liquid.<sup>[3]</sup>
- Apparatus Setup: Attach the fusion tube to the thermometer using a rubber band or wire. Insert this assembly into the Thiele tube, ensuring the sample is level with the top arm of the tube. The thermometer bulb should be adjacent to the fusion tube.
- Heating: Gently heat the side arm of the Thiele tube with a small flame or place the assembly in an aluminum block on a hot plate.<sup>[3][4]</sup> Heat until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates the vapor pressure of the liquid has exceeded the atmospheric pressure.
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid just begins to be drawn up into the capillary tube.<sup>[5]</sup> At this point, the vapor pressure of the liquid equals the external atmospheric pressure.
- Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

## Melting Point Determination

This protocol is used for solids, such as 2,2,3,3-tetramethylbutane. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)
- Capillary tubes, open at one end
- Sample (in powdered form)

**Procedure:**

- Sample Loading: Tap the open end of a capillary tube into a small pile of the powdered sample. The sample should be packed into the closed end of the tube to a height of 2-3 mm. [6] This can be achieved by tapping the tube or dropping it through a long glass tube onto a hard surface.[7]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Approximate Determination (if unknown): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool before proceeding.[6]
- Accurate Determination: With a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[8]
- Measurement: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of solid melts (the end of the melting range).

## Density Determination

The density of the liquid isomers can be determined by accurately measuring the mass of a known volume.[9]

Apparatus:

- Analytical balance (accurate to  $\pm 0.001$  g)
- Graduated cylinder or pycnometer (for higher accuracy)
- Thermometer

Procedure:

- Measure Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on the analytical balance and record its mass.[10]
- Add Liquid: Carefully add a specific volume of the liquid isomer (e.g., 10.0 mL) to the container. Read the volume from the bottom of the meniscus.[9]

- Measure Mass of Filled Container: Reweigh the container with the liquid and record the new mass.[10]
- Measure Temperature: Record the temperature of the liquid, as density is temperature-dependent.
- Calculation:
  - Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.[11]
  - Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9]
- Repeat: Perform the measurement at least three times and calculate the average density to improve precision.[9]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. wjec.co.uk [wjec.co.uk]
- To cite this document: BenchChem. [Structural isomers of octane and their distinguishing features]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097798#structural-isomers-of-octane-and-their-distinguishing-features]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)